Sodium dipentyldithiocarbamate

Description

Overview of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry

Dithiocarbamates are monoanionic ligands known for their versatility in forming stable complexes with a wide range of transition metals, lanthanides, and actinides. researchgate.netmdpi.com Their general formula is R₂NCS₂⁻, where 'R' can be an alkyl or aryl group. wikipedia.org The two sulfur atoms in the dithiocarbamate moiety act as donor atoms, allowing them to chelate with metal ions in a bidentate fashion. researchgate.netresearchgate.net This chelating ability is a key feature of their coordination chemistry. asianpubs.orgnih.gov

The bonding in metal dithiocarbamate complexes is influenced by the electronic properties of the substituents on the nitrogen atom. wikipedia.org These substituents can be modified to tune the electronic and steric properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complex. researchgate.net Dithiocarbamate ligands can stabilize metals in various oxidation states, a property attributed to the resonance between the dithiocarbamate and thioureide forms. bohrium.com

The coordination modes of dithiocarbamate ligands are not limited to simple chelation; they can also act as monodentate or bridging ligands, leading to a diverse array of structural possibilities. researchgate.net This structural diversity contributes to their wide range of applications.

Significance of Sodium in Organometallic Chemistry and Catalysis

Sodium, an alkali metal, plays a crucial role in organometallic chemistry. saylor.org Organosodium compounds, which contain a carbon-sodium bond, are characterized by a high degree of ionic character due to the significant difference in electronegativity between carbon and sodium. wikipedia.orgbyjus.com This polarity makes the carbon atom highly nucleophilic. wikipedia.org

While organolithium compounds are more commonly used, organosodium compounds are important in specific synthetic applications. wikipedia.org For instance, sodium cyclopentadienide (B1229720) is a commercially significant organosodium compound. wikipedia.org In catalysis, sodium species can act as Lewis acid catalysts, or as components of Brønsted acid or base catalysts. rsc.org They can also influence the reactivity and selectivity of other metal catalysts. rsc.org Sodium has been used to catalyze various organic reactions, including the polymerization of butadiene and styrene. wikipedia.org However, the high reactivity of simple organosodium compounds can also lead to side reactions, such as Wurtz coupling. stackexchange.com

Historical Context and Evolution of Dithiocarbamate Research

The history of dithiocarbamate chemistry dates back approximately 150 years. mdpi.com Initially, dithiocarbamates found application as vulcanization accelerators in the rubber industry in the 1880s. nih.gov The first patented dithiocarbamate derivative for agricultural use as a fungicide was nabam (B31027) in 1943. nih.gov This was followed by the development of metal-containing dithiocarbamates like zineb. nih.gov

Over the decades, research into dithiocarbamates has expanded significantly, driven by their versatile coordination chemistry and wide-ranging applications. mdpi.com The ease of their synthesis, often from readily available primary or secondary amines and carbon disulfide, has contributed to their widespread study. researchgate.netwikipedia.org Early research focused on their use in agriculture and industry. nih.gov More recently, the focus has shifted to include their potential in materials science, such as in the synthesis of nanoscale metal sulfides, and in medicine. mdpi.commdpi.com The ability to systematically modify the organic substituents on the dithiocarbamate ligand has allowed for the continuous development of new compounds with tailored properties. researchgate.net

Academic Research Landscape of Sodium Dipentyldithiocarbamate Studies

This compound, with the chemical formula C₁₁H₂₂NNaS₂, is a specific member of the dithiocarbamate family. nih.gov Academic research on this particular compound appears to be more limited compared to its more common analogue, sodium diethyldithiocarbamate (B1195824). chemeurope.comwikipedia.org

Available information suggests that this compound is primarily of interest for its chelating properties. ontosight.ai Its potential applications are noted in areas such as heavy metal removal and catalysis, which are common for dithiocarbamates in general. ontosight.ai The dipentyl groups attached to the nitrogen atom are expected to increase the compound's hydrophobicity compared to dithiocarbamates with smaller alkyl groups. cymitquimica.com This property could influence its solubility and its interactions in different chemical environments. cymitquimica.com

While specific, in-depth research articles focusing solely on the synthesis, crystal structure, and detailed reactivity of this compound are not readily found in the public domain, it is mentioned in broader studies on dithiocarbamates and in chemical databases. akjournals.comresearchgate.netakjournals.com Further academic investigation would be necessary to fully elucidate its unique properties and potential applications beyond the general characteristics of the dithiocarbamate class.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₂₂NNaS₂ |

| IUPAC Name | sodium;N,N-dipentylcarbamodithioate |

| CAS Number | 32810-58-5 |

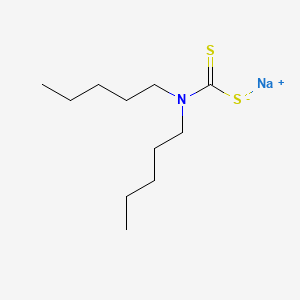

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N,N-dipentylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NS2.Na/c1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h3-10H2,1-2H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJEMMXXKPJTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186488 | |

| Record name | Sodium dipentyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32810-58-5 | |

| Record name | Sodium dipentyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032810585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dipentyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dipentyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Dipentyldithiocarbamate and Its Analogues

General Principles of Dithiocarbamate (B8719985) Synthesis

The formation of dithiocarbamates is fundamentally based on the reaction between an amine and carbon disulfide. mdpi.com This process can be tailored to yield either the dithiocarbamate salt or, through subsequent reactions, various ester derivatives.

Reaction of Primary or Secondary Amines with Carbon Disulfide in Basic Media

The most common and fundamental method for synthesizing dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. nih.gov For the synthesis of a dialkyldithiocarbamate like sodium dipentyldithiocarbamate, a secondary amine (dipentylamine) is used. The reaction is typically conducted in a basic medium, such as an aqueous or alcoholic solution of sodium hydroxide (B78521). nih.govwikipedia.org

The general reaction is represented as: R₂NH + CS₂ + NaOH → R₂NCS₂Na + H₂O wikipedia.org

This reaction is generally fast and can be exothermic. bohrium.com The presence of the base is critical as it neutralizes the in situ formed dithiocarbamic acid, shifting the equilibrium towards the formation of the stable dithiocarbamate salt. nih.govrsc.org Without the base, the amine and carbon disulfide would form an unstable ammonium (B1175870) dithiocarbamate salt. rsc.org

One-Pot Synthesis Approaches

One-pot synthesis has emerged as a highly efficient strategy for preparing dithiocarbamate derivatives. acs.orgorganic-chemistry.org This approach involves combining the amine, carbon disulfide, and a third component, such as an alkyl halide or a Michael acceptor, in a single reaction vessel without isolating the intermediate dithiocarbamate salt. tandfonline.comtandfonline.com While often used to create S-alkyl or S-aryl dithiocarbamates directly, the underlying principle relies on the initial, in situ formation of the dithiocarbamate anion as described above. acs.orgsamipubco.com These methods are valued for their high atom economy, mild reaction conditions, and simple work-up procedures. organic-chemistry.orgtandfonline.com Catalyst-free and solvent-free variations of this approach have also been developed, aligning with the principles of green chemistry. acs.orgorganic-chemistry.org

Mechanistic Pathways: Insertion Reaction Approach versus Replacement (Substitution) Reaction Approach

Two primary mechanistic concepts describe the formation of dithiocarbamates and their analogues: the insertion reaction and the replacement (or substitution) reaction. nih.gov

Insertion Reaction Approach: This describes the initial formation of the dithiocarbamate. It involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of carbon disulfide. rsc.org This is not a literal insertion but a nucleophilic addition reaction that forms a C-N bond and results in a zwitterionic intermediate or, more accurately, the dithiocarbamic acid. rsc.orgresearchgate.net A common misconception is that the base first deprotonates the amine; however, secondary amines are generally not acidic enough to be deprotonated by common bases like NaOH. rsc.org Instead, the amine itself is sufficiently nucleophilic to react directly with CS₂. The base then deprotonates the resulting dithiocarbamic acid to yield the stable salt. rsc.org

Replacement (Substitution) Reaction Approach: This pathway typically follows the initial insertion reaction and is relevant to the synthesis of dithiocarbamate analogues (e.g., esters). In this step, the newly formed dithiocarbamate anion acts as a potent nucleophile. It attacks an electrophilic substrate, such as an alkyl halide, leading to the displacement of a leaving group (e.g., a halide ion) and the formation of a new carbon-sulfur bond. wikipedia.orgtandfonline.com

| Mechanistic Approach | Description | Reactants | Product Type |

| Insertion Reaction | Nucleophilic addition of an amine to carbon disulfide, followed by deprotonation. nih.govrsc.org | Secondary Amine (e.g., Dipentylamine) + Carbon Disulfide + Base (e.g., NaOH) | Dithiocarbamate Salt (e.g., this compound) |

| Replacement Reaction | Nucleophilic substitution where the dithiocarbamate anion displaces a leaving group. wikipedia.orgtandfonline.com | Dithiocarbamate Salt + Electrophile (e.g., Alkyl Halide) | Dithiocarbamate Ester |

Specific Synthesis Protocols for this compound

While specific literature exclusively detailing the synthesis of this compound is sparse, its preparation follows the well-established general protocol for sodium dialkyldithiocarbamates. wikipedia.org The synthesis involves the controlled reaction of dipentylamine (B1346568) with carbon disulfide in the presence of sodium hydroxide. google.com

Optimization of Reaction Conditions (e.g., Temperature, Solvent Systems, Stoichiometry)

Optimizing reaction parameters is crucial for maximizing yield, ensuring purity, and maintaining a safe process. scielo.brrsc.org

Temperature: The reaction between amines and carbon disulfide is exothermic. bohrium.com Therefore, effective temperature control is essential. The reaction is often initiated at a reduced temperature (e.g., 10–20°C) by cooling the reaction vessel, followed by a controlled addition of carbon disulfide to prevent a rapid temperature increase. google.com Maintaining the reaction temperature, often between 25-30°C, for a set duration ensures the reaction proceeds to completion without significant decomposition or side-product formation. google.com

Solvent Systems: The choice of solvent is vital for facilitating the reaction and isolating the product. scialert.net Aqueous solutions or alcohols like ethanol (B145695) are common media for this synthesis, as they effectively dissolve the sodium hydroxide and facilitate the reaction between the amine and carbon disulfide. nih.govwikipedia.org The solvent also helps to dissipate the heat generated during the reaction.

Stoichiometry: The molar ratios of the reactants directly influence the outcome. google.com Typically, the amine, carbon disulfide, and sodium hydroxide are used in approximately equimolar amounts. A slight excess of one reagent may be used to drive the reaction to completion, but careful control is needed to avoid purification challenges. For instance, a patent for a similar compound, sodium dimethyldithiocarbamate (B2753861), describes using defined mass ratios of 40% dimethylamine, carbon disulfide, and 30% sodium hydroxide solution to control the reaction. google.com

| Parameter | Typical Condition | Rationale |

| Temperature | 10–30°C google.com | Control exothermic reaction, prevent side-product formation. |

| Solvent | Water, Ethanol nih.govwikipedia.org | Dissolve reactants (NaOH), dissipate heat, facilitate reaction. |

| Stoichiometry | Near equimolar ratios of amine, CS₂, and NaOH google.com | Ensure complete conversion and high product purity. |

Purity Assessment and Isolation Techniques

After the reaction is complete, the product must be isolated and its purity verified.

Isolation Techniques: The isolation of this compound, a water-soluble salt, typically involves several steps. wikipedia.org The crude reaction mixture may first be filtered to remove any insoluble impurities. google.com If the product precipitates from the solution, it can be collected by filtration. If it remains dissolved, the solvent may be removed under reduced pressure. The resulting solid is often washed with a solvent in which the product is insoluble, such as diethyl ether, to remove unreacted, non-polar starting materials like residual dipentylamine. nih.gov The final product is then dried, often under vacuum. It is important to note that these salts frequently crystallize as hydrates. wikipedia.org

Purity Assessment: A combination of analytical techniques is employed to confirm the identity and assess the purity of the final product. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary tool for quantifying structurally related organic impurities. researchgate.net

Water Content Analysis: Karl Fischer titration is the standard method for determining the water content, which is essential given the tendency of these salts to form hydrates. researchgate.net

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed structural information, confirming the identity of the compound.

Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of the compound, providing a fundamental check of its purity against the theoretical values. tandfonline.com

Green Chemistry Approaches in Dithiocarbamate Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of dithiocarbamates. These approaches aim to overcome the drawbacks of traditional methods, which often involve toxic reagents, hazardous solvents, and harsh reaction conditions. organic-chemistry.orgscielo.br Modern green methodologies focus on one-pot reactions, the use of environmentally benign solvents, and solvent-free conditions to improve efficiency, safety, and sustainability. samipubco.comscispace.com

A significant advancement in the green synthesis of dithiocarbamates is the development of one-pot, three-component reactions. scispace.com This strategy typically involves the reaction of an amine, carbon disulfide, and an electrophile (such as an alkyl halide, epoxide, or α,β-unsaturated compound) in a single vessel. scispace.comtandfonline.com This approach is highly atom-economical and minimizes waste by reducing the number of isolation and purification steps. organic-chemistry.org

Solvent selection is a critical aspect of green chemistry, and researchers have explored several eco-friendly alternatives to conventional volatile organic compounds. Water, being non-toxic, non-flammable, and inexpensive, has been utilized as a solvent for the synthesis of dithiocarbamates. researchgate.netrsc.org Performing the reaction in water can also act as a promoter for the reaction, circumventing the need for toxic catalysts. researchgate.net

Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have emerged as promising green reaction media. scispace.comrsc.org DES, which are mixtures of hydrogen-bond donors and ammonium salts, are biodegradable, non-toxic, and inexpensive. scispace.com Similarly, PEG is a recyclable, non-toxic, and thermally stable medium. scielo.brsamipubco.com Syntheses conducted in DES and PEG often result in high yields, occur under mild conditions, and allow for easy recovery and recycling of the solvent. scispace.comrsc.org

Solvent-free reaction conditions represent another cornerstone of green dithiocarbamate synthesis. organic-chemistry.orgresearchgate.net By eliminating the solvent entirely, these methods significantly reduce waste and the risk of environmental contamination. organic-chemistry.org These reactions are often carried out at room temperature and can be highly efficient, sometimes proceeding without the need for a catalyst. organic-chemistry.orgacs.orgthieme-connect.com In some cases, a phase-transfer catalyst like Triton-B is used in solvent-free conditions to facilitate the reaction between the amine, carbon disulfide, and an alkyl halide, leading to high yields and simple work-up procedures. researchgate.net

The development of catalyst-free procedures further enhances the green credentials of dithiocarbamate synthesis. organic-chemistry.orgacs.org Several one-pot syntheses have been successfully conducted by simply mixing the amine, carbon disulfide, and an electrophile at room temperature without any catalyst, affording the desired products in good to excellent yields. acs.orgthieme-connect.com For reactions that do require a catalyst, environmentally benign options are preferred. For instance, Ceric Ammonium Nitrate (B79036) (CAN) has been used as a Lewis acid catalyst in a PEG:H₂O solvent system, offering high yields, rapid reaction times, and a recyclable catalytic system. samipubco.com

Iodine-mediated synthesis in water is another innovative green approach. rsc.org This method allows for the formation of chalcogen-chalcogen bonds under aerobic conditions at ambient temperature, using readily available and inexpensive reagents while generating non-hazardous by-products like sodium iodide and water. rsc.org

These green chemistry approaches have been successfully applied to the synthesis of a wide range of dithiocarbamate analogues. While the classical synthesis of sodium dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of sodium hydroxide, green methods provide safer, more sustainable, and efficient alternatives for producing a diverse array of dithiocarbamate derivatives. tandfonline.comwikipedia.org

Research Findings in Green Dithiocarbamate Synthesis

| Amine | Alkyl Halide | Time (h) | Yield (%) |

|---|---|---|---|

| Diethylamine | Benzyl chloride | 3 | 95 |

| Pyrrolidine | Benzyl chloride | 3 | 97 |

| Dibutylamine | Benzyl chloride | 5 | 94 |

| Diethylamine | n-Butyl bromide | 8 | 90 |

| Pyrrolidine | Allyl bromide | 4 | 95 |

| Piperidine | Ethyl bromoacetate | 6 | 92 |

Reaction conditions involved mixing the amine, carbon disulfide, and alkyl halide without a solvent or catalyst at room temperature. acs.org

| Amine | Electrophile | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Diethyl amine | Phenyl glycidyl (B131873) ether | PEG 200 | 60 | 95 |

| Diethyl amine | Phenyl glycidyl ether | DES (Choline chloride-urea) | 60 | 97 |

| Pyrrolidine | Styrene oxide | PEG 200 | 50 | 96 |

| Pyrrolidine | Styrene oxide | DES (Choline chloride-urea) | 55 | 98 |

| Piperidine | Methyl acrylate | PEG 200 | 30 | 94 |

| Piperidine | Methyl acrylate | DES (Choline chloride-urea) | 35 | 95 |

Reactions were conducted at room temperature without a catalyst. scispace.com

| Amine | Halide/Acceptor | Time (h) | Yield (%) |

|---|---|---|---|

| Diethylamine | Iodobenzene | 2.0 | 95 |

| Pyrrolidine | Iodobenzene | 2.5 | 92 |

| Piperidine | 4-Fluoroiodobenzene | 3.0 | 89 |

| n-Butylamine | Chalcone | 4.0 | 85 |

| Benzylamine | Chalcone | 3.5 | 88 |

Reactions were carried out using 5 mol% Ceric Ammonium Nitrate (CAN) in a PEG-400:H₂O system at 50 °C. samipubco.com

Advanced Characterization Techniques for Sodium Dipentyldithiocarbamate and Its Complexes

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable for probing the structural and electronic features of dithiocarbamate (B8719985) compounds. By interacting with molecules using various regions of the electromagnetic spectrum, these methods reveal information about vibrational modes, nuclear environments, and electronic transitions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org For sodium dipentyldithiocarbamate and its complexes, IR spectroscopy is a powerful tool for identifying key functional groups and determining the ligand's coordination mode upon forming a complex with a metal ion. etdci.orgijates.com

The IR spectrum of a dithiocarbamate is dominated by a few key vibrational modes:

The Thioureide Band ν(C-N): This is a strong absorption band typically found in the 1450-1550 cm⁻¹ region. sysrevpharm.org The position of this band provides insight into the C-N bond's double-bond character. Its frequency is intermediate between that of a C-N single bond (e.g., in amines, ~1250-1350 cm⁻¹) and a C=N double bond (e.g., in imines, ~1640-1690 cm⁻¹), indicating a significant π-electron delocalization over the N-C-S₂ fragment.

C-S Stretching ν(C-S): The C-S stretching vibration is another important diagnostic peak, usually appearing in the 950-1050 cm⁻¹ region. mdpi.comcmu.ac.th The nature of this band is highly informative about the coordination of the dithiocarbamate ligand. A single, sharp band in this region is characteristic of a symmetrically coordinated bidentate ligand, where both sulfur atoms are equally bonded to the metal center. mdpi.comcmu.ac.th If the ligand were to coordinate in a monodentate fashion, two distinct ν(C-S) bands would be expected.

Metal-Sulfur Stretching ν(M-S): In metal complexes of dipentyldithiocarbamate, a new band appears in the far-infrared region, typically between 300 and 400 cm⁻¹. sysrevpharm.org This band, which is absent in the spectrum of the free sodium salt, is assigned to the metal-sulfur stretching vibration and serves as direct evidence of coordination between the sulfur atoms and the metal ion.

Table 1: Characteristic IR Absorption Bands for Dipentyldithiocarbamate and its Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| ν(C-N) (Thioureide) | 1450 - 1550 | Indicates partial double-bond character of the C-N bond. |

| νas(C-S) | 950 - 1050 | A single band suggests symmetric bidentate coordination. |

| ν(M-S) | 300 - 400 | Appears upon complexation; direct evidence of M-S bond. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise molecular structure of diamagnetic dithiocarbamate compounds in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two pentyl chains.

The protons on the α-methylene groups (N-CH₂-) are the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom, and their signal would appear furthest downfield compared to the other alkyl protons. core.ac.ukresearchgate.net

The subsequent methylene (B1212753) groups (-CH₂-CH₂-CH₂-) will show complex multiplets at progressively higher fields (lower ppm values).

The terminal methyl groups (-CH₃) will appear as a triplet at the highest field (lowest ppm value).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single signal for each unique carbon atom.

A highly characteristic signal for dithiocarbamates appears at a very low field, typically in the range of 200–210 ppm. core.ac.ukniscair.res.in This signal is assigned to the carbon atom of the dithiocarbamate moiety (-NCS₂), which is significantly deshielded.

The carbon atoms of the pentyl chains will appear in the upfield region of the spectrum. The α-carbon (N-CH₂) is the most deshielded of the alkyl carbons, followed by the other carbons along the chain. niscair.res.in

Upon complexation with a diamagnetic metal, shifts in the proton and carbon signals can occur due to changes in electron density and molecular geometry, providing further evidence of complex formation. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-CH₂ - | ~3.5 - 4.0 | Triplet |

| ¹H | -CH₂ - (internal) | ~1.3 - 1.7 | Multiplets |

| ¹H | -CH₃ | ~0.9 | Triplet |

| ¹³C | NC S₂ | ~205 - 210 | Singlet |

| ¹³C | N-C H₂- | ~50 - 55 | Singlet |

| ¹³C | -C H₂- (internal) | ~20 - 30 | Singlets |

| ¹³C | -C H₃ | ~14 | Singlet |

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. nih.gov For this compound and its metal complexes, this technique reveals information about the electronic structure of the ligand and the effects of the metal ion's coordination environment. etdci.org

The electronic spectrum of the dipentyldithiocarbamate ligand itself is characterized by intense absorption bands in the ultraviolet region. nih.gov These are typically assigned to:

π→π transitions:* These high-energy transitions occur within the N-C=S and S-C=S groups of the delocalized dithiocarbamate moiety. nih.gov

When the dipentyldithiocarbamate ligand coordinates to a transition metal ion, new absorption bands often appear, and existing ones may shift. nih.gov These changes are due to:

Ligand-to-Metal Charge Transfer (LMCT): These are intense transitions where an electron is excited from a ligand-based orbital to a metal-based d-orbital. S→M charge transfer bands are common for dithiocarbamate complexes.

d-d Transitions: For transition metal complexes with unfilled d-orbitals, weaker absorption bands may be observed in the visible region. These correspond to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy and number of these transitions are dictated by the geometry of the complex (e.g., square planar, tetrahedral, octahedral) and the identity of the metal ion, a phenomenon known as the ligand field effect. etdci.org

Table 3: Typical Electronic Transitions in Dithiocarbamate Systems

| Transition Type | Typical Wavelength Region | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| Intra-ligand π→π* | 250 - 350 nm (UV) | High | Electronic excitation within the delocalized NCS₂ group. |

| LMCT (S→M) | 350 - 500 nm (UV/Visible) | High | Electron transfer from ligand sulfur orbitals to metal d-orbitals. |

| d-d Transitions | 400 - 700 nm (Visible) | Low | Excitation of electrons between metal d-orbitals; sensitive to geometry. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing ionic compounds like this compound and its neutral metal complexes. nih.govresearchgate.net

For this compound, ESI-MS in negative ion mode would be expected to show a prominent peak corresponding to the dipentyldithiocarbamate anion [C₁₁H₂₂NS₂]⁻. In positive ion mode, adducts such as [Na(C₁₁H₂₂NS₂)]⁺ could be observed.

When analyzing neutral metal complexes, such as M(S₂CN(C₅H₁₁)₂)n, ESI-MS in positive ion mode often shows protonated [M+H]⁺ or sodiated [M+Na]⁺ molecular ions. nih.gov In-source oxidation can also occur, leading to the detection of oxidized molecular ions. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where specific ions are isolated and fragmented, reveal characteristic fragmentation patterns. For dithiocarbamate complexes, common fragmentation pathways include:

Loss of a neutral dithiocarbamate ligand. nih.gov

Cleavage of the C-N bond or C-S bond within the ligand framework. nih.govresearchgate.net

Fragmentation of the pentyl alkyl chains.

These fragmentation patterns provide a fingerprint that helps to confirm the structure of the complex.

Table 4: Expected Ions in the ESI-Mass Spectrum of this compound and a Generic Divalent Metal Complex M[S₂CN(C₅H₁₁)₂]₂

| Analyte | Ion Mode | Expected Ion | Description |

|---|---|---|---|

| This compound | Negative | [C₁₁H₂₂NS₂]⁻ | Dithiocarbamate anion |

| Metal Complex (M[dtc]₂) | Positive | [M(dtc)₂ + H]⁺ | Protonated molecular ion |

| Metal Complex (M[dtc]₂) | Positive | [M(dtc)₂ + Na]⁺ | Sodiated molecular ion |

| Metal Complex (M[dtc]₂) | Positive | [M(dtc)]⁺ | Loss of one dithiocarbamate ligand |

Diffraction and Microscopic Methods for Solid-State Structure and Morphology

While spectroscopy provides invaluable data on molecular structure and bonding, diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

In the Ni(II) complex, the central nickel atom is coordinated by four sulfur atoms from two dipentyldithiocarbamate ligands, resulting in a distorted square planar geometry around the metal center. rsc.orgresearchgate.net Key findings from such a structure include:

Coordination Mode: The dipentyldithiocarbamate ligand acts as a bidentate chelating agent, forming a four-membered NiS₂C ring. researchgate.net

Bond Lengths: The two Ni-S bond lengths are nearly identical, confirming the symmetric coordination of the ligand. The C-N bond length within the ligand shows partial double-bond character, and the two C-S bonds are intermediate between single and double bonds, which corroborates findings from IR spectroscopy.

Crystal Packing: The analysis reveals how individual complex molecules arrange themselves in the crystal lattice, influenced by intermolecular forces such as van der Waals interactions.

This structural information is fundamental for building structure-property relationships and understanding the chemical reactivity of these compounds.

Table 5: Illustrative Crystallographic Data for a Dithiocarbamate Complex (based on Bis(dipentyldithiocarbamato)nickel(II))

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Crystal System | The basic shape of the unit cell. | e.g., Monoclinic, Orthorhombic researchgate.net |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c, Pbca researchgate.net |

| Coordination Geometry | The arrangement of atoms around the central metal. | Distorted Square Planar rsc.orgresearchgate.net |

| Ligand Coordination | How the ligand binds to the metal. | S,S'-bidentate chelate rsc.org |

| M-S Bond Length (Å) | Distance between metal and sulfur atoms. | ~2.20 Å |

| C-N Bond Length (Å) | Distance between carbon and nitrogen in the ligand. | ~1.33 Å |

| C-S Bond Length (Å) | Distance between carbon and sulfur in the ligand. | ~1.71 Å |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Surface Morphology and Nanoscale Imaging

Microscopy techniques are fundamental in visualizing the surface features and internal structures of materials at high resolutions. researchgate.net For this compound and its complexes, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer complementary information regarding their morphology and nanoscale characteristics.

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a sample, generating high-resolution images that reveal detailed topography and composition. ebsco.com This technique is invaluable for studying the surface morphology, shape, and aggregation of the synthesized compounds. researchgate.net SEM can analyze a wide array of materials, including metals and biological specimens, with magnifications ranging from 10 to 200,000 times. ebsco.com The images produced are noted for their significant depth of field, providing a three-dimensional appearance of the sample's surface. ebsco.com In the context of dithiocarbamate complexes, SEM has been employed to characterize the products of thermal decomposition, offering insights into their resulting textures and features. nih.govsgs.com

Transmission Electron Microscopy (TEM) , on the other hand, provides images from a beam of electrons transmitted through an ultrathin specimen, allowing for detailed visualization of the sample's interior. nih.gov With resolutions reaching the sub-nanometer scale, TEM is a powerful tool for investigating the fine relationships between nanoparticles and their surrounding environment. nih.govnanoscience.com This technique is particularly useful for examining the size, shape, orientation, and crystalline defects within nanoparticles. researchgate.net For instance, TEM can reveal the spherical structure and smooth surface of micelle nanoparticles formed by related complexes. researchgate.net While TEM offers unparalleled resolution, it is a more complex technique requiring specialized sample preparation. researchgate.netnih.gov

The combined use of SEM and TEM provides a thorough understanding of the micro and nanoscale features of this compound and its complexes, from their external surface characteristics to their internal structure.

X-ray Diffraction (XRD): Crystalline Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides extensive information about the crystalline structure of materials. malvernpanalytical.com By directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. iastate.edu This pattern serves as a "fingerprint" for the crystalline phases present in the material. mdpi.com

The fundamental principle of XRD is based on the constructive interference of X-rays scattered by the periodically arranged atoms within a crystal lattice, as described by Bragg's Law. iastate.edumdpi.com This allows for the determination of key structural properties, including:

Phase Identification: By comparing the obtained diffraction pattern with reference databases, such as the one maintained by the International Centre for Diffraction Data (ICDD), the constituent crystalline phases can be identified. malvernpanalytical.commdpi.com

Crystal Structure and Lattice Parameters: XRD data can be used to determine the crystal system (e.g., cubic, monoclinic, orthorhombic) and the dimensions of the unit cell. iastate.edujocpr.com

Crystallinity: The technique can distinguish between crystalline and amorphous materials, with crystalline substances producing sharp diffraction peaks and amorphous ones yielding broad humps. mdpi.com

Grain Size: The width of the diffraction peaks can be used to estimate the average size of the crystallites in the sample.

For novel dithiocarbamate complexes, XRD analysis is crucial for confirming their crystal structure. For example, studies on similar metal complexes have utilized XRD to identify their crystal systems, such as monoclinic or orthorhombic, and to calculate their grain sizes. jocpr.com

Elemental Analysis (C, H, N, S) for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this context) within a compound. scirp.org This quantitative analysis is critical for confirming the stoichiometry of newly synthesized compounds like this compound and its complexes. By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula, the purity and empirical formula of the compound can be verified. scirp.org

The theoretical elemental composition of this compound (C₁₁H₂₂NNaS₂) is calculated based on its molecular weight of 255.4 g/mol . nih.gov

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.72 | |

| Hydrogen (H) | 8.68 | |

| Nitrogen (N) | 5.48 | |

| Sulfur (S) | 25.11 |

Thermal Analysis (TGA-DTA): Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a substance as a function of temperature. intertek.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. tainstruments.com This technique is used to determine:

Thermal Stability: The temperature at which a material begins to decompose. researchgate.net

Decomposition Pathways: The number of decomposition steps and the mass loss associated with each step. researchgate.net

Composition: The quantitative composition of multi-component systems. tainstruments.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This allows for the detection of thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which are associated with endothermic or exothermic heat changes. tainstruments.com Simultaneous TGA-DTA provides a comprehensive thermal profile of a material. tainstruments.com

Studies on related dithiocarbamate complexes have shown that their thermal decomposition can proceed in multiple steps, often leading to the formation of metal sulfides and subsequently metal oxides as the final products. nih.gov The thermal stability of these complexes can be evaluated by analyzing their TGA curves. researchgate.net

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|---|

| 1 | |||

| 2 | |||

| Final Residue |

Note: The data in this table is illustrative and would be populated with specific experimental results from the TGA-DTA analysis of this compound or its complexes.

Coordination Chemistry of the Dipentyldithiocarbamate Ligand with Metal Ions

Ligand Characteristics and Electronic Properties of Dipentyldithiocarbamate

The coordination behavior of the dipentyldithiocarbamate ligand is governed by a combination of its electronic structure, the nature of its donor atoms, and the steric influence of its alkyl substituents.

A key feature of the dithiocarbamate (B8719985) ligand is the significant delocalization of π-electrons across the N-CS₂ core. researchgate.net This delocalization can be represented by three main resonance structures, which contribute to a resonance hybrid that reflects the true electron distribution. savemyexams.comlibretexts.org

Structure A: A double bond between the nitrogen atom and the carbon atom (the "thioureide" form), with single bonds from the carbon to each sulfur atom, placing a negative charge on each sulfur.

Structure B: A single bond between the nitrogen and carbon, with one C=S double bond and one C-S single bond. The negative charge is localized on the singly bonded sulfur atom.

Structure C: Similar to structure B, but the double bond is with the other sulfur atom.

The most significant contribution often comes from the thioureide form, where the lone pair of electrons on the nitrogen atom is delocalized into the CS₂ moiety. researchgate.netresearchgate.net This electron delocalization results in a partial double bond character for the C-N bond and strengthens it. researchgate.netresearchgate.net The delocalization spreads the negative charge over the two sulfur atoms and the nitrogen atom, which enhances the stability of the ligand. researchgate.netutdallas.edu This electronic flexibility is crucial for its ability to stabilize metals in a wide range of oxidation states. mdpi.comresearchgate.net

Table 1: Resonance Contributor Characteristics

| Resonance Contributor | C-N Bond Character | Charge Distribution |

|---|---|---|

| Thioureide Form | Partial Double Bond | Delocalized over N and S atoms |

This table summarizes the key differences between the principal resonance structures of the dithiocarbamate ligand.

The dipentyldithiocarbamate ligand contains two sulfur atoms, which act as the binding sites for metal ions. researchgate.net These sulfur atoms are classified as "soft" donors according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. scispace.comnih.govbioemtech.com This means they preferentially form strong, stable covalent bonds with "soft" metal ions, such as Cu(I), Ag(I), Cd(II), Hg(II), and late transition metals in low oxidation states. nih.govbioemtech.com

The presence of two donor atoms allows the ligand to act as a chelating agent, binding to a single metal center to form a stable ring structure. scispace.comebsco.com This process, known as chelation, is entropically favorable and leads to the formation of highly stable complexes, a phenomenon referred to as the chelate effect. scispace.comnih.gov The dithiocarbamate ligand typically forms a four-membered chelate ring (M-S-C-S), which has a characteristically small "bite angle" (the S-M-S angle), generally in the range of 65–80°. scispace.com This small bite angle makes the bidentate chelate form thermodynamically favored. scispace.com

The organic substituents on the nitrogen atom can significantly influence the properties of the resulting metal complexes through steric and electronic effects. units.it The two pentyl groups in dipentyldithiocarbamate are relatively bulky alkyl chains. While not as sterically demanding as some other groups, they still exert a steric influence that can affect the coordination geometry around the metal center. ontosight.ai For instance, the bulkiness of the pentyl groups can impact the packing of the complexes in the solid state and may prevent the formation of certain higher-coordinate structures. The flexibility of the pentyl chains allows them to adopt various conformations to minimize steric hindrance within the coordination sphere.

Diversity of Coordination Modes

Dithiocarbamate ligands are known for their ability to adopt several different coordination modes when binding to metal centers. researchgate.netresearchgate.net This versatility contributes to the vast structural diversity observed in dithiocarbamate chemistry. researchgate.netresearchgate.net

Although less common than chelation, the dipentyldithiocarbamate ligand can coordinate to a metal ion through only one of its sulfur atoms. researchgate.netresearchgate.netresearchgate.net This monodentate coordination mode is more likely to occur when the metal center is sterically crowded by other bulky ligands, or in cases where bridging between two metal centers occurs. researchgate.netscispace.com In this mode, the ligand functions as a simple, single-point attachment to the metal. libretexts.orglibretexts.org Spectroscopic data, particularly in the infrared region, can sometimes distinguish between monodentate and bidentate coordination, as the C-S stretching frequencies are affected differently. researchgate.net

The most prevalent coordination mode for the dipentyldithiocarbamate ligand is bidentate chelation, where both sulfur atoms bind to the same metal ion. mdpi.comontosight.ainih.gov This S,S-donation forms a stable four-membered ring and is the basis for the vast majority of dithiocarbamate complexes. scispace.comontosight.ai This mode of binding leads to various coordination geometries, such as square planar or tetrahedral for four-coordinate complexes, and distorted octahedral for six-coordinate complexes. ontosight.airesearchgate.net The symmetrical chelation by the two sulfur atoms often results in complexes with interesting magnetic and electronic properties. ontosight.ai

Table 2: Coordination Modes of Dipentyldithiocarbamate

| Coordination Mode | Description | Common Geometries |

|---|---|---|

| Monodentate | Binds through a single sulfur atom. researchgate.netresearchgate.net | Varies depending on other ligands |

| Bidentate (Chelating) | Binds through both sulfur atoms to one metal center. mdpi.comontosight.ai | Square Planar, Tetrahedral, Octahedral |

This table outlines the primary ways the dipentyldithiocarbamate ligand can bind to metal ions.

Bridging Coordination in Polynuclear Complexes

The dipentyldithiocarbamate ligand can adopt various coordination modes, including acting as a bridge between two or more metal centers, leading to the formation of polynuclear complexes. researchgate.netnih.gov While simple bidentate chelation to a single metal center is common, the ligand can also exhibit an anisobidentate bridging mode. researchgate.netnih.gov In this arrangement, one sulfur atom is bonded to one metal ion while the other sulfur atom bridges to an adjacent metal, resulting in dissimilar metal-sulfur bond distances. researchgate.net This bridging capability can lead to the formation of dimeric or polymeric structures. For instance, in some metal dithiocarbamate complexes, dimeric structures are formed featuring an eight-membered ring with a chair conformation. scispace.com

Dithiocarbamate ligands have been shown to form dinuclear and trinuclear complexes with various transition metals. nih.govmdpi.com For example, ruthenium dithiocarbamate complexes have been reported where two dithiocarbamate ligands bridge two ruthenium atoms. mdpi.com In these structures, the ligand chelates one metal while simultaneously bridging to the other via one sulfur atom. mdpi.com Another bridging mode involves the ligand forming a single bond to each of two different metal atoms. mdpi.com While specific polynuclear complexes of dipentyldithiocarbamate are not extensively detailed in the provided literature, the known bridging capabilities of dithiocarbamates in general, such as in tin(IV) and ruthenium complexes, suggest that the dipentyldithiocarbamate ligand can participate in the formation of similar polynuclear architectures. researchgate.netnih.gove3s-conferences.org

Complexation with Transition Metals

The dipentyldithiocarbamate ligand readily forms stable complexes with a variety of transition metals, including those from the first, second, and third rows. The nature of these complexes, from their synthesis to their geometric and electronic properties, is a subject of significant study.

Synthesis Strategies for Metal-Dipentyldithiocarbamate Complexes

The most common and straightforward method for synthesizing transition metal-dipentyldithiocarbamate complexes is through a salt metathesis reaction. wikipedia.org This typically involves the reaction of an aqueous or alcoholic solution of the sodium or potassium salt of dipentyldithiocarbamate with a salt of the desired transition metal. nih.govsysrevpharm.org The resulting metal complex often precipitates from the solution and can be isolated by filtration. scispace.comorientjchem.org

A general synthetic route can be described as follows:

Step 1: Formation of the dithiocarbamate salt. Dipentylamine (B1346568) is reacted with carbon disulfide (CS₂) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an appropriate solvent, often below 5°C, to form the sodium or potassium dipentyldithiocarbamate salt. nih.govorientjchem.org

Step 2: Complexation. The freshly prepared solution of the alkali metal dipentyldithiocarbamate is then reacted with a metal salt (e.g., nickel(II) chloride, iron(III) chloride) in a stoichiometric ratio. wikipedia.orgorientjchem.org The reaction is often stirred for a period to ensure complete formation of the complex.

For example, the synthesis of bis(dipentyldithiocarbamato)nickel(II) involves the reaction of a nickel(II) salt with sodium dipentyldithiocarbamate. scispace.com Similarly, dioxouranium(VI) complexes of the type [UO₂L₂] (where L is a dithiocarbamate) are synthesized by reacting uranyl nitrate (B79036) hexahydrate with the dithiocarbamate ligand in a 1:2 molar ratio in a refluxing ethanol (B145695)/water mixture. cmu.ac.th In some cases, a one-pot synthesis is employed where the metal complex is prepared in situ without isolating the intermediate dithiocarbamate ligand. scispace.com

Geometrical Preferences and Coordination Numbers in Metal Complexes

The coordination number and geometry of metal-dipentyldithiocarbamate complexes are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. scispace.comwikipedia.org The dipentyldithiocarbamate ligand typically acts as a bidentate chelating ligand, binding to the metal center through its two sulfur atoms. nih.govontosight.ai

Common coordination numbers for transition metal dithiocarbamate complexes are 4 and 6. iiste.org

Coordination Number 4: This can result in either a tetrahedral or a square planar geometry. iiste.org Square planar geometry is particularly common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). rsc.org

Coordination Number 6: This almost invariably leads to an octahedral geometry. iiste.org

A well-characterized example is bis(dipentyldithiocarbamato)nickel(II) , [Ni(S₂CN(C₅H₁₁)₂)₂]. Single-crystal X-ray diffraction studies have revealed that this complex has a square-planar coordination environment around the nickel(II) center. researchgate.netresearchgate.net The complex crystallizes in the monoclinic space group P12₁/n1. researchgate.net

Table 1: Crystallographic Data for Bis(dipentyldithiocarbamato)nickel(II)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₄₄N₂NiS₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.netcrystallography.net |

| Space Group | P12₁/n1 (No. 14) | researchgate.netcrystallography.net |

| a (Å) | 10.402(2) | researchgate.netcrystallography.net |

| b (Å) | 13.261(3) | researchgate.netcrystallography.net |

| c (Å) | 10.701(2) | researchgate.netcrystallography.net |

| β (°) | 114.79(3) | researchgate.netcrystallography.net |

| Volume (ų) | 1340.1 | researchgate.net |

| Z | 2 | researchgate.net |

In other examples, such as bis(dipentyldithiocarbamato-S,S')iron, the coordination geometry around the iron center can be distorted octahedral or square pyramidal. ontosight.ai For nickel(II) complexes with mixed ligands, such as a dithiocarbamate and 1,10-phenanthroline, a distorted octahedral geometry is often observed. researchgate.netresearchgate.net Zinc(II) dithiocarbamate complexes frequently adopt a tetrahedral geometry. rsc.orgresearchgate.net

Stabilization of Variable Oxidation States of Central Metal Ions

A key feature of the dithiocarbamate ligand family, including dipentyldithiocarbamate, is its ability to stabilize a wide range of oxidation states in central metal ions. researchgate.netwikipedia.orgresearchgate.net This property is attributed to the electronic nature of the ligand, which can be described by different resonance structures. scispace.com The delocalization of the nitrogen lone pair of electrons across the C-N bond and onto the sulfur atoms gives the C-N bond partial double bond character and increases the electron-donating ability of the sulfur atoms. wikipedia.org

Interactions with Main Group, Lanthanide, and Actinide Elements

The coordination chemistry of dipentyldithiocarbamate extends beyond transition metals to include main group elements, lanthanides, and actinides. Dithiocarbamates are known to form stable complexes with the majority of these elements. nih.gov

The synthesis of main group element-dithiocarbamate complexes, such as those of tin(IV), is well-established. researchgate.netresearchgate.net Organotin(IV) dithiocarbamate complexes can be synthesized by reacting organotin(IV) halides with sodium dithiocarbamates. researchgate.net In these complexes, the dithiocarbamate ligand can coordinate in monodentate, bidentate, or anisobidentate bridging fashions, leading to coordination numbers for the tin atom ranging from four to seven. researchgate.net

In the realm of f-block elements, dithiocarbamates form complexes with both lanthanides and actinides. nih.gov The chemistry of actinide dithiocarbamate complexes is particularly complex due to the involvement of 5f orbitals in bonding. barc.gov.in Dioxouranium(VI) complexes with various dithiocarbamate ligands have been synthesized, typically having the formula [UO₂L₂], where an octahedral geometry is proposed. cmu.ac.th The synthesis involves the reaction of uranyl nitrate with the dithiocarbamate ligand. cmu.ac.th

Complexes of actinide(IV) ions (Th, U, Np, Pu) with diethyldithiocarbamate (B1195824) have been prepared and characterized as M(dtc)₄. rsc.org These complexes are typically monomeric, with the metal ion being eight-coordinate. rsc.org The study of trivalent actinide and lanthanide complexes is important for understanding their separation. psu.edu The complexation behavior of these M³⁺ ions with various ligands, including those with soft donor atoms like sulfur, is a key area of research. barc.gov.inpsu.edu

Electrochemical Properties and Redox Behavior of Metal Complexes

Metal-dipentyldithiocarbamate complexes often exhibit rich electrochemical properties due to the ability of both the metal center and the ligand to participate in redox processes. nih.gov The stabilizing effect of the dithiocarbamate ligand on various metal oxidation states contributes to this electrochemical activity. wikipedia.orgnih.gov

Cyclic voltammetry (CV) is a primary technique used to study the redox behavior of these complexes. rsc.org Studies on nickel(II) dithiocarbamate complexes, for example, have revealed their ability to undergo redox reactions. rsc.org The electrochemical behavior can be influenced by the coordination environment of the metal ion. For instance, the ability of nickel(II) dithiocarbamate complexes to sense anions like iodide has been investigated through CV titration studies, where binding of the anion to the metal center alters the redox potentials. rsc.org

The redox processes observed in metal dithiocarbamate complexes can be either metal-centered or ligand-centered. The versatility of the dithiocarbamate ligand facilitates electron transfer processes, making these complexes interesting for applications in catalysis and materials science. ontosight.ai The rich electrochemistry is a direct consequence of the electronic structure of the dithiocarbamate ligand, which allows it to accommodate changes in the electron density of the complex during redox reactions. nih.gov

Theoretical and Computational Studies on Sodium Dipentyldithiocarbamate Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. rsc.orgresearchgate.net It has been successfully applied to investigate various aspects of dithiocarbamate (B8719985) complexes, providing a balance between accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For the dipentyldithiocarbamate anion, the geometry is characterized by the planarity of the S2C-N core, a consequence of the delocalization of the nitrogen lone pair electrons into the C-S bonds. This delocalization results in a C-N bond with partial double bond character. ymerdigital.com

The electronic structure of sodium dithiocarbamates can be further elucidated using Natural Bond Orbital (NBO) analysis. NBO analysis on related sodium dithiocarbamate complexes reveals significant charge transfer from the lone pair orbitals of the sulfur and nitrogen atoms. rsc.orgresearchgate.net In the case of sodium dipentyldithiocarbamate, this would involve the delocalization of electron density from the nitrogen and sulfur atoms to the antibonding orbitals of the carbamate (B1207046) backbone. This charge delocalization is a key factor in the stability and coordination chemistry of the dithiocarbamate ligand.

| Parameter | Typical Value/Observation for Dialkyldithiocarbamates | Reference |

| C-N Bond Length | Shorter than a typical C-N single bond, indicating double bond character. | ymerdigital.com |

| C-S Bond Lengths | Intermediate between single and double bond lengths, suggesting delocalization. | nih.gov |

| S-C-S Bond Angle | Approximately 120°, consistent with sp2 hybridization of the central carbon. | - |

| NBO Charge on Sulfur | Negative, indicating its role as a primary coordination site for metals. | researchgate.net |

| NBO Charge on Nitrogen | Negative, but less so than sulfur, participating in electron delocalization. | rsc.org |

This table presents generalized findings for dialkyldithiocarbamates based on available literature. Specific values for this compound would require dedicated computational studies.

DFT calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are crucial for the characterization of new compounds. rsc.orgresearchgate.net For dithiocarbamates, the calculated vibrational frequencies can be correlated with experimental IR spectra. Key vibrational modes include the C-N stretching frequency (the thioureide band) and the C-S stretching frequencies.

The C-N stretching vibration in dithiocarbamates is particularly sensitive to the electronic structure. nih.gov Its position in the IR spectrum can provide information about the degree of double bond character. DFT calculations on similar molecules show that this band typically appears in the region of 1450-1500 cm⁻¹. ymerdigital.com The C-S stretching vibrations are usually found at lower frequencies, around 900-1000 cm⁻¹. nih.gov

Theoretical NMR chemical shift calculations can aid in the assignment of experimental spectra. rsc.org For this compound, the ¹³C NMR chemical shift of the NCS₂ carbon is a key indicator of the electronic environment. In related sodium heterocyclic dithiocarbamates, this signal appears significantly downfield (around 212 ppm), which is attributed to the deshielding effects of the adjacent nitrogen and sulfur atoms. nih.gov

The following table outlines key predicted spectroscopic data for dithiocarbamate systems based on computational studies.

| Spectroscopic Parameter | Predicted Range/Observation for Dialkyldithiocarbamates | Reference |

| IR: ν(C-N) (Thioureide) | 1450 - 1500 cm⁻¹ | ymerdigital.com |

| IR: ν(C-S) | 900 - 1000 cm⁻¹ | nih.gov |

| **¹³C NMR: δ(NCS₂) ** | ~200 - 215 ppm | ymerdigital.comnih.gov |

Note: These are generalized predictions for dithiocarbamate systems. Precise values for this compound would necessitate specific calculations.

In complexes formed between sodium and the dipentyldithiocarbamate ligand, the nature of the Na-S bond is of significant interest. DFT-based energy decomposition analysis (EDA) on metal-dithiocarbamate complexes indicates that the bonding is predominantly electrostatic in nature. nih.gov This suggests a significant ionic character to the interaction between the sodium cation (Na⁺) and the negatively charged sulfur atoms of the dithiocarbamate anion.

While there is an orbital interaction component, which signifies a degree of covalency, the electrostatic attraction is the dominant force in the M-S bond for many dithiocarbamate complexes. nih.gov In the case of this compound, the interaction would be primarily between the hard acid Na⁺ and the soft base sulfur atoms of the ligand. Quantum Theory of Atoms in Molecules (QTAIM) analysis on related systems further supports the ionic nature of the metal-ligand bond in alkali metal dithiocarbamates. acs.org

A study on a hydrated sodium heterocyclic dithiocarbamate salt revealed no direct coordination bond between the sodium ion and the dithiocarbamate ligand in the solid state; instead, the sodium ion was coordinated by water molecules. nih.gov This highlights the importance of the surrounding environment in determining the coordination behavior.

| Bonding Component | Contribution in Metal-Dithiocarbamate Complexes | Reference |

| Electrostatic Interaction | Dominant contribution to the metal-ligand bond. | nih.gov |

| Orbital Interaction (Covalency) | Present but generally less significant than the electrostatic component. | nih.gov |

| Pauli Repulsion | Destabilizing interaction arising from the repulsion of closed-shell electrons. | - |

This table reflects general findings for metal-dithiocarbamate complexes. The specific contributions for this compound may vary.

Molecular Dynamics (MD) Simulations for Solution Behavior and Interactions

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org This technique is particularly useful for understanding the behavior of compounds in solution, including solvation effects and interactions with other molecules.

For this compound in an aqueous solution, MD simulations could model the dissociation of the salt into a sodium cation and a dipentyldithiocarbamate anion. The simulations would show the arrangement of water molecules around these ions, forming hydration shells. The hydrophobic pentyl chains of the dithiocarbamate anion would likely influence its aggregation behavior in water.

While specific MD studies on this compound are not available, research on related systems provides insights. For instance, conductance studies of sodium dimethyldithiocarbamate (B2753861) in dimethylformamide have been used to investigate ion-solvent and ion-ion interactions, providing thermodynamic parameters for the system. researchgate.net MD simulations on other sodium salts in aqueous solutions have detailed the structure of the sodium ion's hydration shell and its dynamics.

Computational Analysis of Reaction Mechanisms

Computational chemistry can be employed to investigate the pathways and transition states of chemical reactions involving dithiocarbamates. acs.orgbham.ac.uk For this compound, this could include studying its formation from dipentylamine (B1346568) and carbon disulfide in the presence of a base, or its decomposition pathways.

DFT calculations have been used to study the mechanism of heavy metal chelation by sodium dimethyldithiocarbamate, providing insights into the reaction energetics and the structure of the resulting metal complexes. enpress-publisher.com Such studies can help in understanding the selectivity of dithiocarbamates for different metal ions.

Furthermore, computational studies on the radical-mediated reactions of dithiocarbamates have explored their use in organic synthesis, for example, in cyclization reactions. bham.ac.uk These studies elucidate the stability of the intermediate radicals and the factors that control the reaction pathways. While these studies may not directly involve this compound, they provide a framework for understanding the potential reactivity of the dithiocarbamate functional group under various conditions.

Applications in Materials Science and Catalysis

Single-Source Precursors (SSPs) for Inorganic Nanomaterials Synthesis

Metal complexes of dithiocarbamates, including those derived from sodium dipentyldithiocarbamate, are widely utilized as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. nih.govacs.orgresearchgate.net This approach is advantageous as it allows for precise control over the stoichiometry of the resulting nanomaterials. cncb.ac.cnkcl.ac.uk The use of SSPs can lead to the formation of high-quality nanocrystals with a narrow particle size distribution and helps in minimizing impurities that might arise from using multiple precursor sources. researchgate.net The inherent bond between the metal and sulfur within the dithiocarbamate (B8719985) complex facilitates the formation of metal sulfides upon decomposition. acs.orgcncb.ac.cn

Thermolysis and Decomposition Pathways of Metal-Dipentyldithiocarbamate Complexes

The synthesis of metal sulfide nanoparticles from metal-dipentyldithiocarbamate complexes is typically achieved through thermolysis, a process involving the thermal decomposition of the precursor. nih.govmdpi.com The C-S bond within the dithiocarbamate ligand is relatively easy to break, a key factor in their successful use as SSPs. researchgate.net The decomposition process can be influenced by various factors, including the solvent and the presence of capping agents. For instance, the decomposition of zinc diisobutyldithiocarbamate in oleylamine (B85491) leads to the formation of wurtzite nanowires. rsc.org The thermal decomposition of lead(II) dithiocarbamate complexes has been shown to be related to the structure of the precursor complex, which in turn influences the properties of the resulting lead sulfide (PbS) material. uts.edu.au

The decomposition of iron(II) dithiocarbamate complexes has been observed to occur in a single step, resulting in the formation of nanoscale iron sulfide (FeS and FeS2) mixed phases. frontiersin.org In some cases, the decomposition pathway can be influenced by the solvent, which can play a non-innocent role. For example, in the presence of oleylamine, it has been proposed that the decomposition of some metal dithiocarbamate complexes proceeds through an amide-exchange mechanism, forming primary dithiocarbamate complexes as the active decomposition precursors. rsc.org

The thermal stability of the resulting nanoparticles is also a crucial aspect. For example, lead sulfide nanocrystals have demonstrated good thermal stability. nycu.edu.tw The thermal decomposition of lead oxalate, a precursor for lead-based nanomaterials, shows that PbO is formed, which then converts to PbSO4 and metallic lead at higher temperatures. d-nb.info

Control over Nanoparticle Morphology and Size through Precursor Design

The design of the dithiocarbamate precursor plays a pivotal role in controlling the morphology and size of the resulting nanoparticles. researchgate.netinl.gov By making suitable changes to the organic groups of the dithiocarbamate ligands, it is possible to influence the phase, size, and shape of the metal sulfide nanoparticles. researchgate.net The choice of capping agents, reaction temperature, and reaction time are also critical parameters that significantly affect the morphology and size of the synthesized nanoparticles. researchgate.net

The use of different capping agents, such as long-chain primary amines like hexadecylamine (B48584) (HDA) and oleylamine (OLA), has been shown to be effective in controlling the shape of cadmium sulfide (CdS) nanoparticles. nih.gov The nature of the precursor and the reaction temperature can determine whether the reaction proceeds under kinetic or thermodynamic control, thereby influencing the final morphology. nih.gov For instance, the thermolysis of cadmium dithiocarbamate complexes has been used to produce both rod-shaped and flower-like CdS nanoparticles. researchgate.net Similarly, the synthesis of iron sulfide nanostructures has yielded both nano-rod and nano-flower shapes depending on the specific iron(II) dithiocarbamate precursor used. frontiersin.org

The concentration of precursors and the type of solvent are additional factors that can be manipulated to control the shape of the nanoparticles. inl.gov The ability to tailor these parameters allows for the synthesis of a wide range of metal sulfide nanocrystals with controlled size, shape, and chemical composition. rsc.org

Table 1: Influence of Precursor and Synthesis Parameters on Nanoparticle Morphology

| Metal Sulfide | Precursor Complex | Capping Agent/Solvent | Key Synthesis Parameter(s) | Resulting Morphology |

| NiS | Nickel(II) bis(N-benzyldithiocarbamate) | Various capping molecules | Type of capping agent, reaction temperature, reaction time | Varied morphology and size |

| CdS | Cadmium dithiocarbamate complexes | Hexadecylamine (HDA), Oleylamine (OLA) | Precursor type, reaction temperature | Spherical, cubic, rod-shaped |

| FeS/FeS2 | (N-anil-N-piperldtc)Fe, (N-piperldtc)Fe, (N-anildtc)Fe | Tri-n-octylphosphine oxide (TOPO) | Specific precursor complex | Nano-rod, nano-flower |

| PbS | Lead dithiocarbamate complexes | Not specified | Precursor structure | Varied based on precursor |

| ZnS | Zinc diisobutyldithiocarbamate | Oleylamine | Solvent | Wurtzite nanowires |

Advanced Characterization of Derived Nanomaterials (e.g., XRD, HRTEM, FESEM, EDS)

A suite of advanced characterization techniques is employed to thoroughly analyze the synthesized nanomaterials. X-ray diffraction (XRD) is used to determine the crystal structure and phase of the nanoparticles. frontiersin.orgnih.gov For instance, XRD analysis of cadmium sulfide nanoparticles synthesized from dithiocarbamate precursors has confirmed their hexagonal structure. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) and Field Emission Scanning Electron Microscopy (FESEM) are utilized to visualize the morphology, size, and distribution of the nanoparticles. nih.govresearchgate.net TEM images have shown that the morphology of nickel sulfide nanoparticles is significantly affected by the capping agent, reaction temperature, and reaction time. researchgate.net FESEM analysis of cadmium sulfide nanoparticles has been used to observe their size, which was found to be in the range of 15-80 nm. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS) is employed to confirm the elemental composition of the synthesized nanomaterials. frontiersin.orgnih.gov EDS analysis of cadmium sulfide nanoparticles has confirmed the 1:1 atomic percentage of cadmium and sulfur. nih.gov These characterization techniques collectively provide a comprehensive understanding of the structural and morphological properties of the nanomaterials derived from this compound and its related complexes.

Catalytic Applications of this compound and its Metal Complexes

This compound and its metal complexes exhibit significant potential in the field of catalysis. ontosight.ai Dithiocarbamate complexes can act as ligands in metal complexes, thereby influencing catalytic reactions. ontosight.ai These complexes have been explored for their applications in both homogeneous and heterogeneous catalysis. nih.gov

Homogeneous Catalysis: Mechanistic Investigations

In homogeneous catalysis, the catalyst and reactants are in the same phase. rsc.org Mechanistic investigations are crucial for understanding the catalytic cycle, including catalyst activation, deactivation, and the formation of intermediates. catalysis.de While copper dithiocarbamates have not been extensively used in homogeneous catalysis, some transformations have been reported where they are formed in situ. mdpi.com For instance, mixtures of secondary amines, carbon disulfide, and a base in the presence of copper halides have been shown to efficiently catalyze the formation of 2-N-substituted benzothiazoles. mdpi.com

The study of reaction mechanisms in homogeneous catalysis provides a detailed description of all the partial reactions involved in the catalytic cycle. catalysis.de Nickel(II) dithiocarbamate complexes have been investigated as electrocatalysts for the hydrogen evolution reaction, with theoretical calculations supporting the proposed mechanism. researchgate.net Mechanistic studies of a gold(III) dithiocarbamate complex have revealed a multimodal mechanism of antibacterial action, including inhibition of bacterial thioredoxin reductase. frontiersin.org

Heterogeneous Catalysis: Surface Interactions and Active Site Characterization

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. fiveable.me The process occurs on the surface of the catalyst, involving the adsorption of reactants onto active sites, surface reaction, and desorption of products. fiveable.me

Metal-organic frameworks (MOFs) based on dithiocarbamates have been explored as precursors for heterogeneous catalysts. researchgate.net For example, a palladium complex of (pyridin-2-ylmethyl)dithiocarbamate supported on γ-Fe2O3@SiO2 nanoparticles has been developed as a nanocatalyst for Heck and Sonogashira coupling reactions. mdpi.com The characterization of active sites on the catalyst surface is critical for understanding its performance. fiveable.me Surface defects, such as steps and kinks, can act as highly active sites for catalysis. fiveable.me

The interaction between reactants and the catalyst surface is a key aspect of heterogeneous catalysis. fiveable.me Zinc(II) complexes of ferrocenyl-functionalized dithiocarbamate ligands have been shown to act as heterogeneous bifunctional catalysts for various organic reactions. acs.org The study of these surface interactions and active sites is essential for the design and optimization of efficient heterogeneous catalysts based on dithiocarbamate complexes.

Advanced Materials Development Beyond Nanoparticles

The application of this compound extends into the realm of advanced materials, particularly in the development of functional polymers and membranes. The dithiocarbamate moiety can be incorporated into polymer structures to impart specific properties, such as metal chelation and modified physical characteristics. rsc.orggoogle.com

One innovative area is the creation of sequence-defined polymers (SDPs) where dithiocarbamate groups are integrated directly into the polymer backbone. rsc.org This approach allows for precise control over the polymer's structure and function. A modular synthetic platform has been developed that enables the tuning of the backbone functional groups among dithiocarbamate, ester, and amide, providing a unique method to modulate the material's properties for specific applications. rsc.org This represents a significant advance in creating man-made SDPs with highly tailored characteristics. rsc.org